molecular formula C12H20Cl2N2O2S B2440608 4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride CAS No. 1909305-01-6

4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride

Cat. No.: B2440608
CAS No.: 1909305-01-6
M. Wt: 327.26
InChI Key: AAPDXTYKWBGZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride is a useful research compound. Its molecular formula is C12H20Cl2N2O2S and its molecular weight is 327.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-{[4-(Aminomethyl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione dihydrochloride (CAS Number: 1909305-01-6) is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀Cl₂N₂O₂S
  • Molecular Weight : 327.3 g/mol
  • Structure : The compound features a thiomorpholine ring, which is significant in its biological activity.
PropertyValue
CAS Number1909305-01-6
Molecular Weight327.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its interactions with various biological targets, including enzymes and cellular pathways. The following sections detail specific activities observed in recent studies.

Antiparasitic Activity

One of the significant areas of research has focused on the compound's antiparasitic properties. Studies have shown that derivatives of thiomorpholine can effectively disrupt metabolic pathways in parasites responsible for diseases such as malaria and leishmaniasis.

Case Study: Antileishmanial Activity

In a study evaluating the antileishmanial activity against Leishmania panamensis, the compound displayed promising results. The effectiveness was measured using the median effective concentration (EC50), with results indicating:

  • High Activity : EC50 < 25 μM
  • Moderate Activity : 25 μM < EC50 < 100 μM
  • Low Activity : EC50 > 100 μM

The specific EC50 values for various derivatives were determined using flow cytometry to assess the reduction in parasite viability after treatment.

The mechanism by which this compound exerts its biological effects appears to involve allosteric modulation of key enzymes involved in parasite metabolism. For example, interactions with enzymes like trypanothione reductase have been noted, where structural modifications lead to significant inhibition of enzyme activity.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of the compound. The MTT assay was utilized to determine cell viability in human cell lines exposed to various concentrations of the compound. Results indicated that while some derivatives exhibited cytotoxic effects, others showed selective toxicity towards parasitic cells over human cells.

Research Findings Summary

Study FocusFindings
AntileishmanialEffective against L. panamensis (EC50 values varied)
Enzyme InteractionAllosteric modulation observed
CytotoxicitySelective toxicity noted

Properties

IUPAC Name

[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-17(15,16)8-6-14;;/h1-4H,5-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPDXTYKWBGZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.